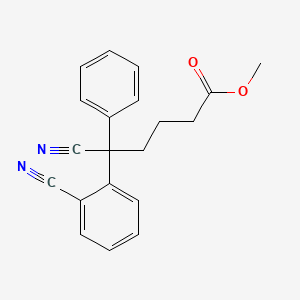
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. It’s possible that the synthesis of this compound is not well-documented or it may be synthesized as a part of a complex process involving multiple steps .Molecular Structure Analysis
The molecular structure analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. The molecular structure of a compound typically includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. Chemical reactions analysis typically involves understanding how the compound reacts with other substances, its reactivity, and the conditions under which it undergoes changes .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. These properties typically include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Wissenschaftliche Forschungsanwendungen
1. Open-Chain Stereocontrol
- Research Context: Open-chain compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate are studied for understanding stereochemical control in organic synthesis. For instance, Barbero et al. (1997) investigated methylation reactions, yielding diastereoisomers with varying stereochemical configurations (Barbero, Blakemore, Fleming, & Wesley, 1997).
2. Photophysical Properties
- Research Context: The study of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and its derivatives has applications in understanding the photophysical properties of organic compounds. For example, Kim et al. (2021) explored the photophysical characteristics of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, providing insights into the quantum yields and excited-state proton transfer (Kim et al., 2021).
3. Absolute Configuration Determination
- Research Context: Understanding the absolute configuration of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and related compounds is important in stereochemistry. Ganci et al. (2000) determined the absolute configuration of a related compound, methyl (3R)-hydroxy-5-phenylpentanoate, using HPLC and chiroptical data, which is crucial for understanding the 3D structure of these molecules (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
4. Cyano-substituted Thiophene Reactions
- Research Context: Cyano-substituted derivatives are studied for their reaction mechanisms and properties. Barltrop et al. (1979) investigated cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, an area relevant to understanding the chemical behavior of compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate (Barltrop, Day, & Irving, 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGIZYCSHDGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

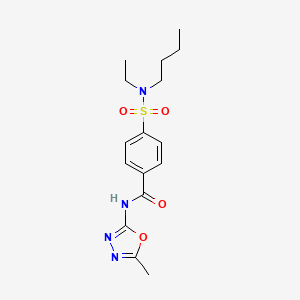
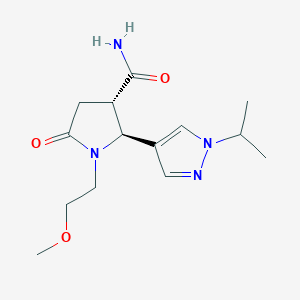
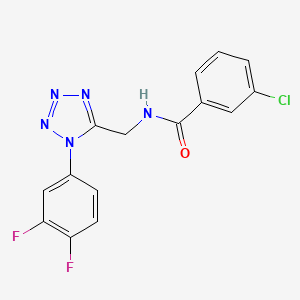
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
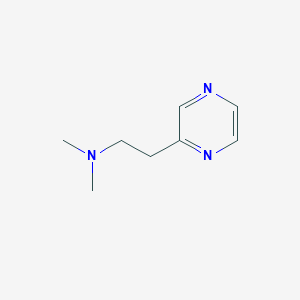
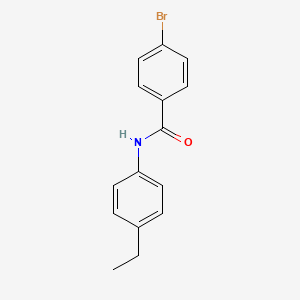
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)